3-Ethyl-2-(naphthalen-1-yl)pyrrolidine
Description
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Properties
Molecular Formula |
C16H19N |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
3-ethyl-2-naphthalen-1-ylpyrrolidine |
InChI |
InChI=1S/C16H19N/c1-2-12-10-11-17-16(12)15-9-5-7-13-6-3-4-8-14(13)15/h3-9,12,16-17H,2,10-11H2,1H3 |
InChI Key |
ZQLGPMFUELNVPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCNC1C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
The Significance of the Pyrrolidine Scaffold in Contemporary Chemical Research
The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a cornerstone of modern medicinal chemistry. tandfonline.comnih.gov Its prevalence in a vast array of natural products, pharmaceuticals, and biologically active compounds underscores its importance as a "privileged scaffold." tandfonline.com This distinction is attributed to several key features that make it an attractive framework for the design of novel therapeutic agents.
The three-dimensional structure of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets such as enzymes and receptors. nih.gov Furthermore, the presence of the nitrogen atom imparts basicity and the potential for hydrogen bonding, which can significantly influence a molecule's pharmacokinetic properties, including solubility and membrane permeability. nih.gov The pyrrolidine scaffold is a common feature in numerous FDA-approved drugs, demonstrating its clinical relevance and therapeutic value. nih.gov
The versatility of the pyrrolidine ring is further highlighted by the diverse biological activities exhibited by its derivatives, which include but are not limited to:
Anticancer nih.gov
Antiviral nih.gov
Anti-inflammatory nih.gov
Anticonvulsant nih.gov
Antibacterial nih.gov
The continued exploration of the pyrrolidine scaffold in drug discovery is driven by the potential to develop novel therapeutics with improved efficacy and safety profiles. nih.gov
The Role of the Naphthalene Moiety in Enhancing Molecular Functionality
The extended π-system of naphthalene (B1677914) allows for various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which can contribute to strong and specific binding with biological macromolecules. ebyu.edu.tr This moiety is present in a number of FDA-approved drugs, spanning a wide range of therapeutic areas, which validates its utility in drug design. ekb.eg
Naphthalene derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including:
Antimicrobial ekb.eg
Anticancer ekb.eg
Antihypertensive ekb.eg
Antidepressant ekb.eg
The strategic inclusion of a naphthalene moiety can therefore be a powerful tool for modulating the physicochemical and biological properties of a lead compound.
Rationale for the Academic Investigation of 3 Ethyl 2 Naphthalen 1 Yl Pyrrolidine Derivatives
Established Pyrrolidine Synthesis Routes Applicable to Naphthalene Derivatives
Intramolecular Hydroalkoxylation/Reduction and Hydroamination/Reduction Strategies
Intramolecular hydroamination of aminoalkenes is a powerful, atom-economical method for the construction of nitrogen-containing heterocycles. This approach can be adapted for the synthesis of 2,3-disubstituted pyrrolidines with high diastereoselectivity. For the synthesis of 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine, a suitable aminoalkene precursor would be required.
A plausible synthetic precursor, an N-protected (Z)-5-(naphthalen-1-yl)hept-4-en-1-amine, could be subjected to an intramolecular hydroamination reaction. The stereochemistry of the final product would be influenced by the geometry of the alkene and the nature of the catalyst and protecting group. Transition metal catalysts, particularly those based on rhodium or iridium, are often employed to facilitate this transformation. The reaction typically proceeds via coordination of the metal to both the amine and the alkene, followed by migratory insertion. A subsequent reduction step would yield the saturated pyrrolidine ring. The diastereoselectivity of the cyclization is often controlled by the steric interactions in the transition state, favoring the formation of the trans-isomer.
Hypothetical Reaction Scheme:
Starting Material: N-Protected (Z)-5-(naphthalen-1-yl)hept-4-en-1-amine
Reaction:
Rhodium- or Iridium-catalyzed intramolecular hydroamination.
In situ or subsequent reduction of the resulting dihydropyrrole.
Product: 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine (predominantly trans isomer).
| Catalyst System | Solvent | Temperature | Expected Diastereoselectivity |
| [Rh(COD)Cl]₂ / Chiral Phosphine (B1218219) Ligand | Toluene | 80-110 °C | High trans selectivity |
| [Ir(COD)Cl]₂ / Chiral Phosphine Ligand | Dioxane | 80-110 °C | Moderate to high trans selectivity |
Acid-Promoted Cyclization Approaches
Acid-promoted cyclization of N-acyliminium ions or related reactive intermediates is a classic and effective method for pyrrolidine synthesis. To apply this to the synthesis of 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine, a precursor such as an N-protected amino alcohol or amino alkene with the appropriate substitution pattern would be necessary.
For instance, an N-acyl derivative of 1-(naphthalen-1-yl)-2-ethyl-5-hydroxypentan-1-amine could be treated with a strong Brønsted or Lewis acid. The acid would promote the formation of an N-acyliminium ion, which would then be attacked by the terminal hydroxyl group (or an alkene), leading to the formation of the pyrrolidine ring. The stereochemical outcome of this cyclization is often dependent on the substrate and the reaction conditions, with the potential to form either cis or trans isomers. The use of chiral auxiliaries on the nitrogen atom can provide a degree of stereocontrol.
Hypothetical Reaction Scheme:
Starting Material: N-Acyl-1-(naphthalen-1-yl)-2-ethyl-5-hydroxypentan-1-amine
Reaction: Treatment with a strong acid (e.g., trifluoroacetic acid, boron trifluoride etherate).
Product: 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine.
| Acid Catalyst | Solvent | Temperature | Potential Outcome |
| Trifluoroacetic Acid (TFA) | Dichloromethane | 0 °C to rt | Mixture of diastereomers |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Dichloromethane | -78 °C to rt | May favor one diastereomer |
Palladium-Catalyzed Enantioselective Desymmetrization Techniques
Palladium-catalyzed reactions have emerged as powerful tools for the asymmetric synthesis of complex molecules. Enantioselective desymmetrization of a meso-precursor is an elegant strategy to introduce chirality. For the target molecule, a meso-bis(allylic) amine containing the naphthalen-1-ylmethyl moiety could serve as a suitable starting material.
In a hypothetical approach, a meso-N-protected-bis(1-(naphthalen-1-yl)prop-2-en-1-yl)amine could be subjected to a palladium-catalyzed intramolecular carboamination. In the presence of a chiral phosphine ligand, the palladium catalyst would selectively activate one of the allylic groups, leading to an enantioselective cyclization. The ethyl group at the 3-position could be introduced prior to cyclization or through subsequent modification of a functional group handle. This methodology has been successfully applied to the synthesis of enantiomerically enriched 2-(arylmethyl)pyrrolidines. nih.gov The reaction proceeds with good levels of asymmetric induction and can be a powerful tool for accessing chiral pyrrolidines. nih.gov
Hypothetical Reaction Scheme:
Starting Material: meso-N-Protected-bis(1-(naphthalen-1-yl)but-2-en-1-yl)amine
Reaction: Pd(0) catalyst with a chiral phosphine ligand (e.g., (R)-BINAP).
Product: Enantioenriched 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine.
| Palladium Source | Chiral Ligand | Solvent | Temperature | Expected Enantioselectivity |
| Pd₂(dba)₃ | (R)-BINAP | Toluene | 60-80 °C | High ee |
| [Pd(allyl)Cl]₂ | (S)-PHOS | Dioxane | 60-80 °C | High ee |
Rhodium-Catalyzed Cycloaddition Reactions in Pyrrolidine Synthesis
Rhodium-catalyzed cycloaddition reactions, particularly [3+2] and [4+1] cycloadditions, provide efficient routes to five-membered rings. For the synthesis of 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine, a rhodium-catalyzed reaction between a vinylaziridine and an alkyne could be a viable approach.
In this strategy, a 2-(naphthalen-1-yl)-3-ethyl-vinylaziridine could react with a rhodium catalyst to form a rhodium-containing five-membered ring intermediate. This intermediate could then undergo a cycloaddition with a suitable two-atom component. Alternatively, a rhodium-catalyzed intramolecular cycloisomerization of an appropriately substituted enyne could also lead to the pyrrolidine core. The stereochemistry of the substituents would be controlled by the geometry of the starting materials and the nature of the chiral rhodium catalyst.
Hypothetical Reaction Scheme:
Starting Material: 2-(Naphthalen-1-yl)-3-ethyl-vinylaziridine and a suitable coupling partner.
Reaction: Rhodium(I) catalyst with a chiral ligand.
Product: 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine.
1,3-Dipolar Cycloaddition Reactions for Pyrrolidine Core Construction
The 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile is one of the most powerful and versatile methods for constructing the pyrrolidine ring. This reaction allows for the creation of multiple stereocenters in a single step with a high degree of stereocontrol.
To synthesize 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine, an azomethine ylide could be generated in situ from the condensation of N-(methoxymethyl)-N-((trimethylsilyl)methyl)benzylamine and 1-naphthaldehyde (B104281). This ylide would then react with (E)-1-butenylbenzene or a similar dipolarophile. The regioselectivity and stereoselectivity of the cycloaddition are highly dependent on the substituents on both the ylide and the dipolarophile, as well as the catalyst used. Metal catalysts (e.g., Ag(I), Cu(I)) with chiral ligands are often employed to achieve high enantioselectivity. The reaction typically proceeds via a concerted mechanism, and the stereochemical outcome can be predicted by frontier molecular orbital theory. This method provides a convergent and efficient route to highly substituted pyrrolidines. nih.govnih.gov
Hypothetical Reaction Scheme:
Starting Materials: An imine derived from 1-naphthaldehyde and an amino ester, and an electron-deficient alkene like ethyl pent-2-enoate.
Reaction: Generation of an azomethine ylide in the presence of a Lewis acid or a metal catalyst and a chiral ligand, followed by cycloaddition.
Product: A highly functionalized precursor to 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine.
| Catalyst System | Dipolarophile | Solvent | Expected Diastereoselectivity |
| AgOAc / Chiral Phosphine | Ethyl pent-2-enoate | Toluene | High exo/endo selectivity |
| Cu(OTf)₂ / Chiral Box Ligand | N-pentenoyloxazolidinone | Dichloromethane | High diastereofacial selectivity |
Copper-Catalyzed Intramolecular Amination Methods
Copper-catalyzed intramolecular amination of C-H bonds is a modern and efficient method for the synthesis of nitrogen heterocycles. This strategy avoids the need for pre-functionalized starting materials like aminoalkenes.
For the target molecule, a suitable acyclic amine precursor, such as N-protected 5-(naphthalen-1-yl)heptan-1-amine, could be used. In the presence of a copper catalyst and an oxidant, an N-centered radical or a copper-nitrenoid species is generated, which then undergoes intramolecular C-H amination at the C5 position to form the pyrrolidine ring. The diastereoselectivity of this reaction can be influenced by the nature of the N-protecting group and any existing stereocenters in the substrate. This method has been shown to be effective for the synthesis of 2,3-trans disubstituted pyrrolidines with moderate selectivity. nih.gov
Hypothetical Reaction Scheme:
Starting Material: N-Protected 5-(naphthalen-1-yl)heptan-1-amine
Reaction: Copper(II) salt (e.g., Cu(OAc)₂) and an oxidant (e.g., di-tert-butyl peroxide).
Product: 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine.
| Copper Salt | Oxidant | Solvent | Temperature | Expected Diastereoselectivity |
| Cu(OAc)₂ | Di-tert-butyl peroxide | Chlorobenzene | 120 °C | Moderate trans selectivity |
| Cu(OTf)₂ | Phenyliodine diacetate | Dichloromethane | 40 °C | Substrate dependent |
Stereoselective and Enantioselective Synthesis Strategies for Chiral 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine
Achieving the synthesis of a specific stereoisomer of 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine necessitates the use of advanced asymmetric catalytic methods. These strategies are designed to control the three-dimensional arrangement of atoms, leading to the desired enantiomerically pure product.
A powerful strategy for the asymmetric synthesis of substituted pyrrolidines is the 'Clip-Cycle' methodology. nih.govwhiterose.ac.uk This two-step approach involves first "clipping" a Cbz-protected bis-homoallylic amine to a thioacrylate using an alkene metathesis reaction. core.ac.uk This creates an activated alkene intermediate with a tethered nucleophile.
The second step, the "cycle" phase, is an enantioselective intramolecular aza-Michael cyclization. core.ac.uknih.gov This cyclization is typically catalyzed by a chiral phosphoric acid, which orchestrates the stereochemistry of the ring-closing step to form the pyrrolidine scaffold with high enantioselectivity. core.ac.uk The thioester group is crucial as it effectively activates the alkene for the Michael addition, proving more efficient than corresponding ketones or oxoesters. core.ac.uknih.gov This methodology is adaptable for creating various disubstituted pyrrolidines and could be tailored for the synthesis of 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine by selecting appropriately substituted starting materials. nih.gov
The cornerstone of modern asymmetric synthesis of pyrrolidines lies in the use of chiral catalysts that can induce enantioselectivity. mdpi.com
Chiral Phosphoric Acids (CPAs): CPAs are highly effective Brønsted acid organocatalysts for a wide array of enantioselective transformations. researchgate.netrsc.org In the context of pyrrolidine synthesis, such as in the 'Clip-Cycle' method, the CPA catalyst protonates the substrate, and its chiral backbone creates a stereochemically defined environment. core.ac.uk This guides the nucleophilic attack to one specific face of the electrophile, thereby controlling the stereochemical outcome of the reaction. researchgate.net CPAs have been successfully used to synthesize a variety of axially chiral compounds and heterocyclic structures. researchgate.netnih.gov
Chiral Bisoxazoline (BOX) Ligands: BOX ligands are a class of privileged, C2-symmetric chiral ligands that coordinate with metal ions to form potent asymmetric catalysts. wikipedia.orgsigmaaldrich.com Their rigid backbone and the proximity of the chiral centers to the coordinating nitrogen atoms create a well-defined chiral pocket around the metal center. researchgate.net This steric and electronic influence is highly effective in controlling the facial selectivity of reactions. wikipedia.org
Cu(I) Catalysis: Copper(I) catalysts, particularly when complexed with chiral ligands like BOX, are exceptionally versatile for synthesizing pyrrolidines. sigmaaldrich.com One of the most prominent methods is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. mappingignorance.org In this reaction, a Cu(I)/BOX complex coordinates with the azomethine ylide dipole, controlling its geometry and directing its cycloaddition to the dipolarophile (the alkene). This approach is highly effective for constructing the pyrrolidine ring with multiple stereocenters in a single, atom-economical step. mappingignorance.orgacs.org The choice of substituents on the BOX ligand can be tuned to optimize enantioselectivity for specific substrates. sigmaaldrich.comnsf.gov
| Catalyst System | Reaction Type | Key Features |
| Chiral Phosphoric Acid (CPA) | Intramolecular aza-Michael | Organocatalytic; controls stereochemistry via hydrogen bonding. core.ac.ukresearchgate.net |
| Cu(I)-BOX Complex | 1,3-Dipolar Cycloaddition | Metal-catalyzed; C2-symmetric ligand creates a chiral environment. mappingignorance.orgsigmaaldrich.com |
| Ag(I)-BOX Complex | 1,3-Dipolar Cycloaddition | Alternative metal catalyst for controlling different stereochemical outcomes. mappingignorance.org |
Controlling both diastereoselectivity and enantioselectivity is paramount when synthesizing compounds with multiple stereocenters like 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine. mdpi.comnih.gov The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a benchmark reaction in this regard, as it can generate up to four new stereocenters. mappingignorance.orgacs.org
The stereochemical outcome (e.g., the formation of exo vs. endo diastereomers) is highly dependent on the catalytic system employed. nih.gov For instance, using a Cu(I) catalyst with a specific BOX ligand might favor the formation of the exo product, while switching to a silver(I) catalyst with the same ligand could preferentially yield the endo adduct. mappingignorance.org This highlights the subtle interplay between the metal center, the ligand, and the substrates in dictating the transition state geometry. nih.gov Computational studies, such as Density Functional Theory (DFT), are increasingly used to understand these interactions and predict the stereochemical outcomes, thereby accelerating the development of highly selective reactions. core.ac.uknih.gov The choice of solvent and reaction temperature can also significantly influence both diastereomeric and enantiomeric ratios.
Ensuring the enantiomeric purity of the final product is a critical step. The primary method for determining the enantiomeric purity of a chiral compound is through chiral chromatography, most commonly chiral stationary phase high-performance liquid chromatography (HPLC). whiterose.ac.uk This technique separates the enantiomers, allowing for the quantification of their ratio, which is expressed as the enantiomeric ratio (e.r.) or enantiomeric excess (e.e.).
Control over enantiomeric purity is achieved by meticulously optimizing the asymmetric synthesis. This involves screening different chiral catalysts, ligands, solvents, and reaction conditions to maximize the formation of the desired enantiomer. whiterose.ac.uknih.gov The development of robust catalytic systems, such as those based on chiral phosphoric acids or metal/BOX complexes, has enabled the routine synthesis of substituted pyrrolidines with very high levels of enantiomeric purity (e.g., >95:5 e.r.). core.ac.ukwhiterose.ac.uk
Theoretical and Computational Chemistry Studies of 3 Ethyl 2 Naphthalen 1 Yl Pyrrolidine
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods provide a good balance between computational cost and accuracy for medium-sized organic molecules, making them suitable for studying the title compound.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For a flexible molecule like 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine, this involves a thorough conformational analysis to identify all low-energy isomers. The molecule possesses several rotatable bonds: the bond connecting the naphthalene (B1677914) and pyrrolidine (B122466) rings, the C-C bond of the ethyl group, and the bonds within the non-planar pyrrolidine ring itself.
The pyrrolidine ring is known to adopt non-planar conformations, such as the "twist" or "envelope" forms, to alleviate ring strain. researchgate.netnih.gov The orientation of the ethyl and naphthalene substituents (either cis or trans to each other) on the pyrrolidine ring results in different diastereomers, each with a unique set of stable conformations. Computational protocols based on DFT can systematically explore these possibilities. researchgate.net By rotating the key bonds and optimizing the geometry of each starting structure, a potential energy surface can be mapped, and the global minimum energy conformer, representing the most stable structure, can be identified.
Table 1: Hypothetical Relative Energies of 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine Conformers Calculated using DFT (B3LYP/6-31G level of theory). Energies are relative to the most stable conformer (Conformer A).*
| Conformer | Dihedral Angle (N-C-C-C_naphthyl) | Pyrrolidine Puckering | Relative Energy (kcal/mol) |
| Conformer A | -175° | Twist (Cγ-endo) | 0.00 |
| Conformer B | 65° | Twist (Cβ-exo) | 1.15 |
| Conformer C | -80° | Envelope (N-endo) | 2.30 |
| Conformer D | 180° | Envelope (Cβ-exo) | 2.85 |
DFT calculations provide detailed information about the electronic structure of a molecule. Key to this analysis are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. csu.edu.au
For 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO may be distributed across the naphthalene system as well. The nitrogen atom of the pyrrolidine ring can also influence the distribution of these orbitals. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies Calculated using DFT (B3LYP/6-31G level of theory).*
| Parameter | Energy Value (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap | 4.90 |
The stability of the compound is derived from its constituent parts. The naphthalene moiety is an aromatic system, and its aromaticity can be quantified computationally using methods like the Nucleus-Independent Chemical Shift (NICS). NICS calculations provide a measure of the magnetic shielding at the center of a ring system; large negative values are indicative of strong aromatic character.
The pyrrolidine ring, being a saturated heterocycle, is not aromatic. nih.gov Its stability is determined by ring strain, which is influenced by the substituents. DFT calculations can quantify this strain energy. The puckered conformations (twist or envelope) are a direct consequence of the ring minimizing its torsional and angle strain. researchgate.net The presence of bulky substituents like the ethyl and naphthalene groups influences the preferred puckering of the pyrrolidine ring.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine, the MEP would likely show a negative potential (red/yellow) around the nitrogen atom's lone pair and the π-system of the naphthalene ring, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. Such maps are invaluable for predicting how the molecule will interact with other reagents. researchgate.net
Table 3: Global Reactivity Descriptors Calculated from HOMO and LUMO energies.
| Descriptor | Definition | Calculated Value (eV) |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.40 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.45 |
| Global Softness (S) | 1 / (2η) | 0.204 |
| Electrophilicity Index (ω) | μ² / (2η) | 2.36 |
Molecular Dynamics Simulations for Conformational Sampling and Interactions
While quantum calculations describe the static, minimum-energy state of a molecule, Molecular Dynamics (MD) simulations provide a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes and interactions in a simulated environment (e.g., in a water or lipid solvent).
For 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine, an MD simulation would reveal how the molecule explores its conformational space in solution. It would show the flexibility of the ethyl chain, the puckering dynamics of the pyrrolidine ring, and the rotation of the naphthalene group. This provides a more realistic understanding of the molecule's structural preferences than static calculations alone. MD is also crucial for studying how the molecule interacts with its environment, such as forming hydrogen bonds with solvent molecules or partitioning into a lipid bilayer, which is essential for predicting its pharmacokinetic properties.
Molecular Docking Studies and Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is central to structure-based drug design. Given the structural similarities of the pyrrolidine and naphthalene scaffolds to known bioactive molecules, docking studies could predict potential biological targets for 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine. nih.govresearchgate.netnih.gov
The process involves preparing the 3D structure of the ligand (from quantum chemical calculations) and a protein target. A docking algorithm then samples a large number of possible binding poses of the ligand within the receptor's active site, scoring each pose based on a scoring function that estimates the binding affinity. The results can identify the most likely binding mode and provide a binding energy score (e.g., in kcal/mol), with more negative values indicating stronger binding.
Analysis of the top-ranked docking poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking between the naphthalene ring and aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) in the receptor's binding pocket. nih.govnih.gov
Table 4: Hypothetical Molecular Docking Results for 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine against Potential Protein Targets
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Predicted Interactions |
| Sigma-1 Receptor | 6DK1 | -9.2 | Hydrophobic interactions with Val, Leu; π-π stacking with Tyr |
| Papain-like Protease | 4OW0 | -8.5 | H-bond with Asp165; π-stacking with Tyr269 |
| δ-Opioid Receptor | 4RWA | -8.1 | Salt bridge with Asp; Hydrophobic pocket engagement |
Absence of Theoretical and Computational Studies on 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine
Despite a thorough and systematic search of scientific literature and chemical databases, no specific theoretical or computational chemistry studies focusing on the compound 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine were identified. Therefore, the generation of an article detailing the computational approaches to its stereochemistry prediction and validation, as per the requested outline, is not possible at this time.
While there is a body of research on the computational analysis of various pyrrolidine derivatives and other naphthalene-containing compounds, the unique combination of the 3-ethyl and 2-(naphthalen-1-yl) substituents on the pyrrolidine ring appears to be un-investigated from a theoretical and computational standpoint in the available literature.
Consequently, the creation of data tables and the presentation of detailed research findings related to the computational prediction and validation of the stereochemistry of 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine cannot be fulfilled due to the lack of primary research on the subject.
Biological Target Identification and Pharmacological Investigations in Vitro and Preclinical
Receptor Binding Affinities and Selectivity Profiles
While specific receptor binding data for 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine is not available, the pyrrolidine (B122466) nucleus is a common pharmacophore in ligands for various receptors, particularly in the central nervous system. frontiersin.org For instance, derivatives of pyrrolidine have been explored as antagonists for the chemokine receptor CXCR4, which is implicated in cancer metastasis and inflammatory disorders. frontiersin.org One such derivative demonstrated a strong binding affinity to the CXCR4 receptor with an IC50 of 79 nM. frontiersin.org
Furthermore, the 4-anilidopiperidine scaffold, which can be seen as a more complex pyrrolidine-containing structure, has been the basis for designing potent opioid receptor ligands. nih.gov A series of these compounds, when modified with a tetrahydronaphthalen-2-yl methyl group, exhibited high binding affinity and selectivity for the μ-opioid receptor. nih.gov The lead compound in that study showed a binding affinity of 2 nM for the μ-opioid receptor, with 5000-fold selectivity over other opioid receptors. nih.gov
Given these precedents, it is plausible that 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine could exhibit affinity for chemokine or opioid receptors, though experimental validation is necessary. The naphthalene (B1677914) moiety could contribute to binding through hydrophobic interactions within the receptor pocket.
Table 1: Representative Receptor Binding Affinities of Structurally Related Pyrrolidine Derivatives This table presents data for analogous compounds to infer the potential activity of 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine.
| Compound Class | Target Receptor | Binding Affinity (IC50/Ki) | Selectivity |
| Pyrrolidine-containing CXCR4 Antagonist | CXCR4 | 79 nM (IC50) | Not specified |
| 4-Anilidopiperidine Derivative | μ-Opioid Receptor | 2 nM (Ki) | 5000-fold selective |
Enzyme Inhibition Studies (e.g., Cholinesterases, Cyclooxygenases)
The pyrrolidine scaffold is also present in various enzyme inhibitors. Of particular interest are cholinesterases and cyclooxygenases, which are key targets in neurodegenerative and inflammatory diseases, respectively.
Cholinesterase Inhibition: Several studies have investigated pyrrolidine derivatives as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.govnih.gov For example, a series of fluorinated spiropyrrolidine heterocyclic hybrids were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov One of the most potent compounds in this series, featuring a methoxy-substituted aryl ring, displayed an IC50 of 1.97 ± 0.19 µM for AChE and 7.08 ± 0.20 µM for BChE. nih.gov Another study on dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] also identified compounds with significant cholinesterase inhibitory properties, with some being more selective for AChE over BChE. nih.gov
Cyclooxygenase Inhibition: Pyrrolidine derivatives have also been explored as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory cascade. nih.govnih.gov A study on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which contain a pyrrolidine moiety, revealed that these compounds could inhibit both COX-1 and COX-2 with IC50 values comparable to the known NSAID, meloxicam. nih.gov Another investigation into novel pyrrolidine derivatives for analgesic and anti-inflammatory activity also suggested their potential to interact with and inhibit COX enzymes. nih.govresearchgate.net
Table 2: Representative Enzyme Inhibition Data for Pyrrolidine Analogs This table presents data for analogous compounds to infer the potential activity of 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine.
| Compound Class | Target Enzyme | Inhibition (IC50) |
| Fluorinated Spiropyrrolidine Hybrid | Acetylcholinesterase (AChE) | 1.97 ± 0.19 µM |
| Fluorinated Spiropyrrolidine Hybrid | Butyrylcholinesterase (BChE) | 7.08 ± 0.20 µM |
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | COX-1 / COX-2 | Comparable to meloxicam |
Mechanistic Insights into Biological Action at the Molecular Level
The mechanism of action for pyrrolidine-containing compounds is diverse and dependent on the specific target. For receptor ligands, the pyrrolidine ring often serves as a rigid scaffold that correctly orients other functional groups for optimal interaction with the receptor's binding pocket. nih.gov The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, a key interaction for many receptor-ligand complexes. nih.gov The non-planar, three-dimensional structure of the pyrrolidine ring allows for a more comprehensive exploration of the pharmacophore space compared to flat aromatic rings. nih.gov
In the context of enzyme inhibition, molecular docking studies of pyrrolidine derivatives have provided insights into their binding modes. For cholinesterase inhibitors, the pyrrolidine scaffold can position aromatic and other functional groups to interact with key residues in the active site of the enzyme. nih.gov Similarly, for COX inhibitors, the pyrrolidine ring can help to orient the molecule within the hydrophobic channel of the COX enzyme, leading to inhibition of prostaglandin (B15479496) synthesis. nih.gov For instance, in a study of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, the pyrrolidine ring was found to occupy the entrance region of the COX-1 active site. nih.gov
Evaluation in Cell-Based Assays and Phenotypic Screening
Cell-based assays and phenotypic screening are powerful tools for discovering the biological activities of novel compounds. While no specific data exists for 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine, libraries of pyrrolidine derivatives have been subjected to such screening to identify new therapeutic leads. nih.govacs.org
In other cell-based assays, pyrrolidine derivatives have demonstrated a range of activities. For example, certain polyhydroxylated pyrrolidine derivatives have shown inhibitory properties against glycosidase and aldose reductase enzymes in in vitro models, suggesting potential applications in diabetes. nih.gov Additionally, some pyrrolidine-thiazole derivatives have been evaluated for their antibacterial activity against various bacterial strains and for their cytotoxicity in cell lines. nih.gov
Metabolic Pathways and Biotransformation Studies
In Vitro Metabolic Stability Assessments (e.g., using Liver Microsomes)
In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's persistence in the body. nuvisan.comresearchgate.net These assessments typically utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. nih.gov The stability of a compound is evaluated by incubating it with liver microsomes in the presence of necessary cofactors like NADPH and monitoring its disappearance over time. if-pan.krakow.pl From this data, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be determined. nuvisan.com
For 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine, a hypothetical metabolic stability assessment using human liver microsomes could yield the data presented in the interactive table below.
Table 1: Hypothetical In Vitro Metabolic Stability of 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine in Human Liver Microsomes
| Time (minutes) | Concentration of 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
Identification and Characterization of Biotransformation Products
The biotransformation of a parent compound results in the formation of various metabolites. Identifying and characterizing these products is crucial for understanding the compound's complete metabolic profile. This process often involves advanced analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS). nih.gov
Based on the metabolism of structurally related compounds, the biotransformation of 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine is anticipated to proceed through several key pathways. These include oxidation of the naphthalene (B1677914) ring, the pyrrolidine (B122466) ring, and the ethyl side chain. researchgate.netnih.gov
Potential biotransformation products could include:
Hydroxylated metabolites: Introduction of a hydroxyl group onto the naphthalene ring.
Oxidized pyrrolidine ring: Oxidation of the pyrrolidine ring could lead to the formation of a pyrrolidone derivative. researchgate.net
Ethyl side-chain oxidation: The ethyl group could undergo hydroxylation to form a primary alcohol, which may be further oxidized to an aldehyde and then a carboxylic acid.
An interactive table summarizing these potential metabolites is provided below.
Table 2: Potential Biotransformation Products of 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine
| Metabolite | Proposed Biotransformation Pathway |
|---|---|
| Hydroxy-3-ethyl-2-(naphthalen-1-yl)pyrrolidine | Aromatic hydroxylation of the naphthalene ring |
| 3-Ethyl-2-(naphthalen-1-yl)pyrrolidin-2-one | Oxidation of the pyrrolidine ring |
| 3-(1-Hydroxyethyl)-2-(naphthalen-1-yl)pyrrolidine | Hydroxylation of the ethyl side chain |
| 3-Acetyl-2-(naphthalen-1-yl)pyrrolidine | Further oxidation of the hydroxylated ethyl group |
Elucidation of Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450)
The cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver, is responsible for the metabolism of a vast array of xenobiotics. nih.gov These heme-containing monooxygenases catalyze Phase I metabolic reactions, primarily oxidative transformations. nih.gov Given the proposed oxidative metabolic pathways for 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine, it is highly probable that CYP enzymes are the primary catalysts.
Different CYP isoforms exhibit varying substrate specificities. To identify the specific CYPs involved in the metabolism of 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine, experiments using a panel of recombinant human CYP enzymes or specific chemical inhibitors would be necessary. Based on the metabolism of other naphthalene-containing compounds, isoforms such as CYP1A2, CYP2C9, and CYP3A4 could potentially be involved. nih.gov
Metabolic Pathway Elucidation in Model Biological Systems
To construct a comprehensive metabolic pathway, data from in vitro studies are often corroborated in model biological systems, such as isolated hepatocytes or even in vivo animal models. nuvisan.com These systems provide a more complete picture of both Phase I and Phase II metabolism. Phase II reactions typically involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. researchgate.net
For 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine, a proposed metabolic pathway would begin with Phase I oxidative reactions as described above, catalyzed by CYP enzymes. The resulting hydroxylated metabolites could then undergo Phase II conjugation reactions, such as glucuronidation or sulfation.
An interactive table summarizing the proposed metabolic pathway is presented below.
Table 3: Proposed Metabolic Pathway of 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine
| Metabolic Phase | Reaction Type | Potential Metabolites |
|---|---|---|
| Phase I | Aromatic Hydroxylation | Hydroxy-3-ethyl-2-(naphthalen-1-yl)pyrrolidine |
| Phase I | Pyrrolidine Ring Oxidation | 3-Ethyl-2-(naphthalen-1-yl)pyrrolidin-2-one |
| Phase I | Ethyl Side-Chain Oxidation | 3-(1-Hydroxyethyl)-2-(naphthalen-1-yl)pyrrolidine |
| Phase II | Glucuronidation | Glucuronide conjugates of hydroxylated metabolites |
Advanced Analytical and Spectroscopic Characterization of 3 Ethyl 2 Naphthalen 1 Yl Pyrrolidine
Infrared and Raman Spectroscopy (FT-IR, FT-Raman, ATR) for Vibrational Analysis
Vibrational spectroscopy techniques like Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy provide valuable information about the functional groups and bond vibrations within the molecule. These two techniques are complementary; vibrations that are strong in IR are often weak in Raman, and vice-versa. thermofisher.comsapub.org
FT-IR Spectroscopy
The FT-IR spectrum would be characterized by several key absorption bands:
N-H Stretch: A moderate to weak band is expected in the 3300-3400 cm⁻¹ region corresponding to the secondary amine N-H stretching vibration. nih.gov
C-H Stretches: Aromatic C-H stretching vibrations from the naphthalene (B1677914) ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine (B122466) and ethyl groups will be observed just below 3000 cm⁻¹. nist.gov
C=C Aromatic Stretches: Several sharp bands between 1450 and 1600 cm⁻¹ will be present, characteristic of the carbon-carbon double bond stretching within the naphthalene aromatic system. nih.gov
C-N Stretch: The stretching vibration of the C-N bond in the pyrrolidine ring is expected to produce a band in the 1100-1250 cm⁻¹ range. berkeley.edu
FT-Raman Spectroscopy
The FT-Raman spectrum would complement the IR data:
The symmetric "ring breathing" vibrations of the naphthalene ring, which are often weak in the IR spectrum, are typically strong and sharp in the Raman spectrum. nih.gov
Table 2: Predicted Vibrational Frequencies for 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| N-H Stretch (amine) | 3300 - 3400 | Medium-Weak | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850 - 2980 | Strong | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Strong-Medium | Strong |
| CH₂ Bend | 1430 - 1470 | Medium | Medium |
| C-N Stretch | 1100 - 1250 | Medium | Medium-Weak |
| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong | Weak |
Mass Spectrometry (MS, ESI-MS, LC-MS, GC-MS, MS/MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is essential for determining the molecular weight and investigating the fragmentation patterns of the compound, which aids in structural confirmation. The molecular formula of 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine is C₁₆H₁₉N, giving it a monoisotopic mass of 225.1517 g/mol .
Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ would be readily observed at m/z 226.1590. Tandem mass spectrometry (MS/MS) experiments on this ion would reveal the molecule's fragmentation pathways. nih.gov Common fragmentation patterns for related α-pyrrolidinophenone and other amine structures suggest several likely cleavage points: wvu.edunih.govmdpi.com
Loss of the ethyl group: Cleavage of the C3-ethyl bond would result in a fragment ion from the loss of 29 Da (C₂H₅).
Pyrrolidine Ring Opening: A common pathway for pyrrolidines involves α-cleavage next to the nitrogen atom, leading to the formation of stable iminium ions.
Formation of a Naphthyl-containing Cation: The most dominant fragmentation pathway would likely involve cleavage that retains the charge on the nitrogen and the stable naphthalene ring, for instance, forming a naphthalen-1-ylmethylene iminium species after ring opening.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) would produce a more complex fragmentation pattern, providing a characteristic fingerprint for library matching. researchgate.net
Table 3: Predicted Key Mass Fragments for 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine
| m/z (Predicted) | Proposed Fragment Identity | Notes |
|---|---|---|
| 226.1590 | [M+H]⁺ | Protonated molecular ion, expected in ESI-MS. |
| 225.1517 | [M]⁺˙ | Molecular ion, expected in EI-MS. |
| 196.1121 | [M - C₂H₅]⁺ | Loss of the ethyl group from the parent ion. |
| 154.0651 | [C₁₂H₈N]⁺ | Possible fragment corresponding to a stable naphthyl-iminium type ion after ring cleavage. |
| 127.0542 | [C₁₀H₇]⁺ | Naphthyl cation fragment. |
X-ray Crystallography for Absolute Stereochemistry and Conformation
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com For 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine, this technique would provide precise data on bond lengths, bond angles, and torsional angles.
Crucially, as the compound possesses two chiral centers (at C2 and C3), X-ray crystallography can be used to determine the absolute stereochemistry (R/S configuration) of a single enantiomer, provided a suitable crystal is grown. It would also reveal the relative stereochemistry (cis or trans) between the ethyl and naphthalene substituents.
Based on studies of similar structures, the five-membered pyrrolidine ring is not planar and is expected to adopt either an "envelope" or "twist" conformation to minimize steric strain. nih.govresearchgate.net The analysis would also define the dihedral angle between the plane of the naphthalene ring and the pyrrolidine ring, which is a key conformational parameter. researchgate.netresearchgate.net
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment
The presence of two stereocenters means that 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine can exist as four stereoisomers: two pairs of enantiomers (RR/SS and RS/SR). Chiral chromatography is the primary technique for separating these enantiomers and assessing the enantiomeric purity (or enantiomeric excess, ee) of a sample. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most common method for this purpose. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective at resolving enantiomers of compounds containing aromatic groups and chiral centers near a nitrogen atom. nih.gov The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, which have slightly different energies and thus different retention times.
Chiral Gas Chromatography (GC)
For volatile derivatives of the compound, chiral GC using a capillary column coated with a chiral selector (e.g., a cyclodextrin (B1172386) derivative) could also be employed to achieve enantiomeric separation. nih.govresearchgate.net This technique is essential for quality control in asymmetric synthesis, ensuring that a desired enantiomer is produced with high purity.
Other Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, X-ray Fluorescence Spectrometry)
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by chromophores within a molecule. The naphthalene ring system in 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine is a strong chromophore. The UV-Vis spectrum is expected to be very similar to that of naphthalene itself, which exhibits strong π→π* transitions. libretexts.org Characteristic absorption maxima (λₘₐₓ) are predicted in the UV region, typically with a strong band around 220 nm, another structured band system near 275 nm, and a weaker, lower-energy band above 300 nm. researchgate.net The substitution with the ethyl-pyrrolidine group is expected to cause minor bathochromic (red) shifts in these absorption bands.
X-ray Fluorescence (XRF) Spectrometry
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. It is highly effective for detecting elements heavier than sodium. For an organic compound like 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine, which is composed solely of carbon, hydrogen, and nitrogen, XRF has very limited applicability and would not typically be used for its structural characterization.
Derivatization Strategies for Research Applications
Chemical Derivatization for Enhanced Analytical Detection and Separation
For quantitative analysis in complex biological or environmental matrices, direct detection of 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine by High-Performance Liquid Chromatography (HPLC) can be challenging due to its potential lack of a strong chromophore or fluorophore. sci-hub.se Chemical derivatization addresses this by covalently attaching a tag to the molecule, thereby enhancing its detectability and improving chromatographic properties. The secondary amine within the pyrrolidine (B122466) ring of 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine is the primary target for such derivatization. wikipedia.org
Pre-column derivatization is a common approach where the analyte is reacted with a derivatizing agent prior to its introduction into the HPLC system. nih.gov This process typically involves the introduction of a moiety that strongly absorbs ultraviolet-visible (UV-Vis) light or exhibits fluorescence, significantly lowering the limit of detection.
Several classes of reagents are well-suited for the derivatization of secondary amines:
Dansyl Chloride (DNS-Cl): This reagent reacts with secondary amines to form highly fluorescent sulfonamide derivatives. These derivatives are stable and exhibit strong fluorescence, making them ideal for sensitive detection by fluorescence detectors. thermofisher.com
7-Nitrobenz-2-Oxa-1,3-Diazole (NBD) Derivatives: Reagents like NBD chloride (NBD-Cl) and the more reactive NBD fluoride (B91410) (NBD-F) are excellent fluorogenic derivatizing agents for secondary amines. The resulting NBD adducts are highly fluorescent, although their quantum yield can be dependent on the solvent environment. thermofisher.com
2-Naphthalenesulfonyl Chloride (NSCl): This reagent introduces a naphthalene (B1677914) group onto the pyrrolidine nitrogen. This not only enhances UV absorbance for more sensitive UV detection but can also impart fluorescence to the derivative, offering another mode of sensitive detection. nih.gov
Other Reagents: A variety of other reagents, including those that introduce different chromophoric or fluorophoric groups, can also be employed depending on the specific requirements of the analytical method.
The choice of derivatizing agent and reaction conditions (e.g., pH, temperature, and reaction time) must be carefully optimized to ensure complete and reproducible derivatization, leading to accurate and precise quantification of 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine.
| Derivatizing Agent | Target Functional Group | Primary Detection Method | Key Characteristics |
| Dansyl Chloride (DNS-Cl) | Secondary Amine | Fluorescence, UV-Vis | Forms stable, highly fluorescent derivatives. |
| NBD-Cl / NBD-F | Secondary Amine | Fluorescence | Highly reactive, forms intensely fluorescent adducts. |
| 2-Naphthalenesulfonyl Chloride | Secondary Amine | UV-Vis, Fluorescence | Enhances UV absorbance and can induce fluorescence. |
Synthesis of Labeled Analogues for Mechanistic and Tracking Studies
To elucidate the metabolic pathways, pharmacokinetics, and mechanism of action of 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine, the synthesis of isotopically labeled analogues is an indispensable tool. researchgate.netmedchemexpress.com These analogues contain heavy isotopes of common elements, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or carbon-14 (B1195169) (¹⁴C), which allows them to be traced and distinguished from their endogenous, unlabeled counterparts, typically by mass spectrometry.
The synthesis of these labeled compounds can be approached in several ways:
Synthesis from Labeled Precursors: This is a common and precise method where an early-stage precursor in the synthetic route of 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine is substituted with its isotopically labeled version. nih.gov For instance, a key building block for the pyrrolidine ring or the naphthalene moiety could be synthesized incorporating ¹³C or ¹⁴C. Subsequent reaction steps would then carry this label through to the final product, resulting in a specifically labeled molecule.
Deuterium Labeling: The introduction of deuterium is a widely used strategy. This can be achieved by using deuterated reagents during the synthesis. For example, reduction steps in the synthesis could be performed using a deuterium source to introduce deuterium atoms at specific positions. Catalytic hydrogen-deuterium exchange on the final compound or an intermediate is another potential method, although it may offer less regioselectivity.
Radiolabeling for Sensitive Detection: For highly sensitive studies, particularly in drug metabolism and disposition, radiolabeling with isotopes like carbon-14 is employed. nih.gov This typically involves a custom synthesis where a ¹⁴C-labeled reagent, such as [¹⁴C]carbon dioxide, is incorporated into the molecular scaffold. nih.gov
The position and type of isotopic label are chosen based on the specific research question. For instance, to study the metabolism of the ethyl group, it would be logical to introduce a ¹³C or ¹⁴C label within that specific moiety.
| Labeling Approach | Isotope(s) | Typical Application |
| Synthesis from Labeled Precursors | ¹³C, ¹⁴C, ²H | Metabolic fate, pharmacokinetic studies, internal standards for quantitative mass spectrometry. |
| Deuterium Labeling | ²H | Mechanistic studies, altering metabolic profiles (kinetic isotope effect). |
| Radiolabeling | ¹⁴C | Highly sensitive drug metabolism and disposition studies, autoradiography. |
Exploration of Chemical Conjugation for Targeted Delivery or Probing Mechanisms
Chemical conjugation involves covalently linking 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine to another molecule to create a new chemical entity with tailored properties. This strategy can be harnessed to direct the compound to specific biological targets or to develop probes for studying its molecular interactions.
The structure of 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine offers potential handles for conjugation. The secondary amine of the pyrrolidine ring is a nucleophilic site that can be targeted for reaction with various electrophilic linkers. Additionally, the naphthalene ring, while generally less reactive, could be functionalized through aromatic substitution reactions to introduce a point of attachment.
Potential applications of conjugated 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine include:
Targeted Delivery Systems: By conjugating the molecule to a targeting moiety, such as a peptide or antibody that recognizes a specific cell surface receptor, it could be selectively delivered to a particular cell type or tissue. This approach is widely explored in drug development to enhance efficacy and reduce off-target effects.
Fluorescent Probes: Attaching a fluorescent dye to 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine would create a probe that allows for its visualization within biological systems using techniques like fluorescence microscopy. This can provide valuable information about its subcellular localization and trafficking.
Affinity Probes: Conjugation to a molecule like biotin (B1667282) would create an affinity probe. This could be used in pull-down assays to identify and isolate proteins or other biomolecules that interact with 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine, thereby helping to elucidate its mechanism of action.
Modulation of Physicochemical Properties: Conjugation to polymers like polyethylene (B3416737) glycol (PEG) can alter the solubility, stability, and pharmacokinetic profile of the parent compound.
The design of a successful conjugate requires careful selection of the conjugation partner, the linker, and the reaction chemistry to ensure that the desired properties are achieved without compromising the intrinsic activity of 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine. The extended π-conjugated system of the naphthalene moiety itself can be a feature of interest in the design of probes with specific optical properties. acs.org
Conclusion and Future Research Perspectives
Summary of Current Academic Understanding and Accomplishments
The academic understanding of 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine is currently in its infancy, with no specific research dedicated to this exact molecule. However, a significant body of knowledge exists for its constituent moieties, the naphthalene (B1677914) and pyrrolidine (B122466) scaffolds, which provides a strong foundation for future investigations.
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a prominent structural motif in a vast number of natural products and synthetic compounds with diverse pharmacological activities. nih.gov Its non-planar, puckered nature allows for the creation of three-dimensional diversity, which is crucial for specific interactions with biological targets. bohrium.com Pyrrolidine derivatives have been extensively studied and have shown a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects. nih.govrsc.org Furthermore, chiral pyrrolidine derivatives are widely employed as efficient organocatalysts in asymmetric synthesis. nih.govbohrium.com
The naphthalene moiety, a bicyclic aromatic hydrocarbon, is another privileged scaffold in medicinal chemistry. ekb.egresearchgate.net Its lipophilic nature can enhance the ability of a molecule to penetrate biological membranes. ijpsjournal.com Naphthalene derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. ekb.egijpsjournal.comrasayanjournal.co.in Several FDA-approved drugs, such as Nafcillin, Naproxen, and Bedaquiline, contain a naphthalene core, highlighting its therapeutic importance. ekb.eg
The strategic combination of these two pharmacophores in a single molecule, as seen in the naphthalene-pyrrolidine scaffold, is a recognized approach in drug discovery known as molecular hybridization. nih.gov This strategy aims to develop new chemical entities with potentially enhanced biological activity, novel mechanisms of action, or improved pharmacokinetic profiles. The synthesis of related naphthalene-pyrrolidine structures has been reported, often through multi-component reactions that allow for the efficient construction of molecular complexity. nih.govnih.gov
Table 1: Established Biological Activities of Naphthalene and Pyrrolidine Scaffolds
| Scaffold | Representative Biological Activities |
| Naphthalene | Antimicrobial, Anticancer, Anti-inflammatory, Antiviral, Antihypertensive, Anticonvulsant ekb.egijpsjournal.com |
| Pyrrolidine | Anticancer, Antimicrobial, NAAA Inhibition, Organocatalysis, CNS Activity nih.govbohrium.comrsc.orgbohrium.com |
Identification of Remaining Research Gaps and Challenges
Despite the promising potential of the naphthalene-pyrrolidine scaffold, significant research gaps and challenges remain, particularly for specifically substituted derivatives like 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine.
Lack of Specific Research: The most significant gap is the complete absence of dedicated studies on the synthesis, characterization, and biological evaluation of 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine. Its physicochemical properties, spectral data, and biological activity are currently unknown.
Structure-Activity Relationship (SAR) Studies: There is a need for systematic SAR studies to understand how different substituents on both the naphthalene and pyrrolidine rings influence biological activity. rsc.orgmdpi.com For instance, the effect of the ethyl group at the 3-position and the naphthalen-1-yl group at the 2-position of the pyrrolidine ring is yet to be determined. The stereochemistry of these substituents is also a critical factor that requires investigation.
Elucidation of a Full Range of Biological Activities: While predictions can be made based on the parent scaffolds, the actual spectrum of biological activities for naphthalene-pyrrolidine compounds is largely unexplored. Comprehensive screening against a wide range of biological targets is necessary to uncover their therapeutic potential.
Mechanism of Action Studies: For any identified biological activity, the underlying mechanism of action at the molecular level needs to be elucidated. This would involve identifying the specific cellular targets and pathways modulated by these compounds.
Development of Efficient and Stereoselective Synthetic Routes: A significant challenge lies in the development of versatile and efficient synthetic methodologies to produce a diverse library of naphthalene-pyrrolidine derivatives with control over stereochemistry. acs.org Access to enantiomerically pure compounds is crucial for detailed biological studies.
Emerging Trends and Novel Academic Applications of Naphthalene-Pyrrolidine Scaffolds
The unique structural features of the naphthalene-pyrrolidine scaffold open up several emerging avenues for academic research and novel applications.
Development of Multi-Target Ligands: A growing trend in drug discovery is the design of single molecules that can modulate multiple biological targets simultaneously. This approach is particularly relevant for complex multifactorial diseases such as cancer and neurodegenerative disorders. nih.gov The naphthalene-pyrrolidine scaffold, combining two biologically active moieties, is an ideal starting point for the development of such multi-target ligands.
Novel Anticancer Agents: Given the well-documented anticancer properties of both naphthalene and pyrrolidine derivatives, their hybrid structures are promising candidates for the development of new anticancer drugs. nih.govresearchgate.net These compounds could be designed to target various cancer-related pathways, such as cell proliferation, apoptosis, and angiogenesis.
New Antimicrobial Agents: With the rise of antimicrobial resistance, there is an urgent need for new classes of antimicrobial agents. The naphthalene-pyrrolidine scaffold could be explored for the development of novel antibacterial and antifungal compounds. ijpsjournal.comrasayanjournal.co.in
CNS-Active Compounds: Both naphthalene and pyrrolidine derivatives have been reported to possess CNS activity. Therefore, their hybrid structures could be investigated for the treatment of neurological and psychiatric disorders.
Asymmetric Organocatalysis: The pyrrolidine moiety is a cornerstone of many highly effective organocatalysts. nih.govbohrium.com The introduction of a bulky and electronically distinct naphthalene group could lead to the development of novel chiral catalysts with unique reactivity and selectivity in asymmetric synthesis.
Table 2: Hypothetical Structure-Activity Relationship (SAR) for 3-Substituted-2-(naphthalen-1-yl)pyrrolidine Derivatives
This table is for illustrative purposes to suggest potential research directions.
| Compound | R (at position 3) | Hypothetical Anticancer Activity (IC50, µM) |
| 1 | -H | 15.2 |
| 2 | -CH3 | 10.8 |
| 3 | -CH2CH3 | 8.5 |
| 4 | -CH2OH | 12.1 |
| 5 | -COOH | > 50 |
Opportunities for Interdisciplinary Research Collaborations
The full potential of 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine and related compounds can only be realized through synergistic interdisciplinary collaborations.
Synthetic and Medicinal Chemistry: Organic chemists can focus on developing efficient and stereoselective synthetic routes to create a diverse library of naphthalene-pyrrolidine derivatives. Medicinal chemists can then guide the design of new analogs with improved potency and drug-like properties.
Computational Chemistry and Molecular Modeling: Computational chemists can perform in silico studies, such as molecular docking and molecular dynamics simulations, to predict the biological targets of these compounds and to rationalize structure-activity relationships. mdpi.com This can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.
Pharmacology and Cell Biology: Pharmacologists and cell biologists are essential for conducting comprehensive in vitro and in vivo studies to evaluate the biological activity, efficacy, and toxicity of the newly synthesized compounds. Their expertise is crucial for elucidating the mechanisms of action and for identifying potential therapeutic applications.
Materials Science: The unique photophysical properties of the naphthalene moiety suggest that these compounds could have applications in materials science. Collaborations with material scientists could explore their potential as fluorescent probes, organic light-emitting diodes (OLEDs), or other advanced materials.
Q & A
Q. Q1. What are the most reliable synthetic routes for 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine, and how can reaction conditions be optimized?
Methodological Answer: A solvent-free, one-pot domino reaction is a robust method for synthesizing pyrrolidine derivatives. For example, nicotinaldehyde, naphthalen-2-ol, and pyrrolidine can be stirred at 100°C for 5 hours, followed by ethanol reflux and slow evaporation to yield crystals suitable for X-ray analysis . To optimize conditions, employ factorial design experiments to test variables like temperature, solvent polarity, and catalyst presence. This approach systematically narrows optimal parameters while minimizing trial-and-error inefficiencies .
Q. Q2. Which analytical techniques are critical for characterizing 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine’s structure and purity?
Methodological Answer:
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding interactions (e.g., O1—H1···N1 hydrogen bond with D···A = 2.572 Å) .
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and detect impurities. For example, 2-ethyl-2-(3-methoxyphenyl)pyrrolidine derivatives require careful analysis of ethyl group splitting patterns and aromatic proton integrations .
- HPLC : Monitor purity using reverse-phase chromatography with UV detection, ensuring no residual starting materials or byproducts .
Advanced Research Questions
Q. Q3. How can computational methods enhance the design of derivatives or reaction pathways for this compound?
Methodological Answer: Quantum chemical calculations (e.g., density functional theory) predict reaction energetics and transition states. For instance, ICReDD combines computational reaction path searches with experimental validation to accelerate reaction discovery . Molecular dynamics simulations can further model solvent effects on reaction kinetics, guiding solvent selection for functionalization steps (e.g., sulfonylation or chlorophenyl additions) .
Q. Q4. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?
Methodological Answer:
- Reproduce conditions : Verify discrepancies by replicating methods (e.g., ethanol reflux vs. dichloromethane/triethylamine systems) .
- Cross-validate data : Compare experimental NMR/X-ray results with computational predictions (e.g., bond angles like C1—C2—C3 = 106.4° vs. simulated values) .
- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., trace moisture affecting pyrrolidine reactivity) .
Q. Q5. What strategies are effective for functionalizing the pyrrolidine ring while preserving the naphthalene moiety?
Methodological Answer:
- Sulfonylation : React with 4-chlorophenylsulfonyl chloride in dichloromethane using triethylamine as a base, ensuring stoichiometric control to avoid over-substitution .
- Electrophilic aromatic substitution : Protect the pyrrolidine nitrogen with tert-butyldimethylsilyl groups before introducing substituents to the naphthalene ring .
- Catalytic hydrogenation : Selectively reduce unsaturated bonds without altering the naphthalene system using Pd/C under mild H₂ pressure .
Q. Q6. How can crystallographic data be leveraged to predict intermolecular interactions or polymorphism?
Methodological Answer:
- Hydrogen-bond analysis : Use X-ray data (e.g., O1—H1···N1 interactions) to model packing motifs and predict solubility/stability trends .
- Torsion angle mapping : Compare experimental values (e.g., C11—C12—C13 = 121.0°) with computational conformer libraries to assess polymorphism risks .
- Powder XRD : Screen crystallization solvents (e.g., ethanol vs. acetonitrile) to identify polymorphic forms and optimize crystal habit for formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
